N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine
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Overview
Description
N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes benzyl, phenethyl, and pyridylmethyl groups attached to a piperidyl amine core. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine involves its interaction with molecular targets such as receptors and enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the aggregation of amyloid-beta peptides, which is relevant in the context of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-1-phenylmethanimine
- N-Benzyl-1-phenylethanamine
- N-Benzylbenzamide
- N-Phenethylbenzamide
- N-Benzyloxybenzamide
Uniqueness
N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine is unique due to its combination of benzyl, phenethyl, and pyridylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H31N3 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-benzyl-N-(2-phenylethyl)-1-(pyridin-3-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C26H31N3/c1-3-8-23(9-4-1)13-19-29(22-24-10-5-2-6-11-24)26-14-17-28(18-15-26)21-25-12-7-16-27-20-25/h1-12,16,20,26H,13-15,17-19,21-22H2 |
InChI Key |
AYLLUPLLELUZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CN=CC=C4 |
Origin of Product |
United States |
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